BAY 61-3606 - 732983-37-8

BAY 61-3606

Catalog Number: EVT-261007
CAS Number: 732983-37-8
Molecular Formula: C20H18N6O3
Molecular Weight: 390.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

BAY 61-3606 is a cell-permeable imidazopyrimidine compound classified as a potent, ATP-competitive, reversible, and highly selective inhibitor of Spleen Tyrosine Kinase (SYK) activity. [, , , , , , , , , , , , , , , , , , ] It exhibits minimal inhibitory effects on other tyrosine kinases like Btk, Fyn, Itk, Lyn, and Src. [, ] BAY 61-3606 demonstrates good oral bioavailability and in vivo efficacy in rat models. [, ]

R406 (Fostamatinib)

    Compound Description: R406, also known as fostamatinib, is an orally administered prodrug of R987950, a potent and selective inhibitor of spleen tyrosine kinase (SYK). [] Similar to BAY 61-3606, R406 has been investigated as a potential therapeutic agent for various autoimmune diseases and B-cell malignancies. []

Entospletinib (GS-9973)

    Compound Description: Entospletinib, formerly known as GS-9973, is a selective inhibitor of SYK that has shown promise in clinical trials for the treatment of B-cell malignancies. [] It exhibits a distinct selectivity profile compared to other SYK inhibitors and has been investigated for its potential in overcoming resistance to existing therapies.

TAK-659

    Compound Description: TAK-659 is a dual SYK and FLT3 inhibitor currently under investigation for the treatment of acute myeloid leukemia (AML). [] It targets both SYK and FLT3, a receptor tyrosine kinase frequently mutated in AML, making it a potential therapeutic option for a broader range of AML patients.

    Relevance: While both TAK-659 and BAY 61-3606 inhibit SYK, TAK-659 also targets FLT3, expanding its potential therapeutic applications to AML. [] This difference in target specificity highlights the diverse approaches in drug development for targeting specific kinases in different disease contexts.

2,4-Diamino-5-oxo-pyrimidine hydrochloride (CDKi)

    Compound Description: 2,4-Diamino-5-oxo-pyrimidine hydrochloride (CDKi) is a broad-spectrum kinase inhibitor. [, ] It has been shown to affect various cellular processes, including cell cycle progression, survival, and signaling pathways.

    Relevance: CDKi, unlike the more selective BAY 61-3606, inhibits a wide range of kinases. [, ] This broader activity profile can lead to a wider range of effects but may also increase the risk of off-target effects compared to the more selective BAY 61-3606.

Piceatannol

    Compound Description: Piceatannol is a naturally occurring stilbenoid compound found in grapes, berries, and other plants. [] It exhibits anti-inflammatory, antioxidant, and anti-cancer properties, primarily attributed to its ability to inhibit Syk kinase activity.

    Relevance: Piceatannol, like BAY 61-3606, inhibits SYK, but it is a naturally occurring compound with a potentially broader range of biological activities. [] It may offer an alternative therapeutic approach with potentially fewer side effects compared to synthetic SYK inhibitors like BAY 61-3606.

Ibrutinib

    Compound Description: Ibrutinib is an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a key regulator of B cell receptor signaling. [, , , ] It is approved for the treatment of various B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia (WM).

    Relevance: While BAY 61-3606 primarily inhibits SYK, ibrutinib targets BTK, another critical kinase in B cell receptor signaling. [, , , ] Both inhibitors demonstrate therapeutic potential in B-cell malignancies, highlighting the importance of targeting multiple nodes within the same signaling pathway for enhanced efficacy.

Acalabrutinib

    Compound Description: Acalabrutinib is a second-generation, selective, and irreversible BTK inhibitor, designed to improve upon the safety and efficacy of ibrutinib. [] It has demonstrated clinical activity in various B cell malignancies, with a potentially improved safety profile compared to ibrutinib.

    Relevance: Acalabrutinib, like ibrutinib, targets BTK, while BAY 61-3606 focuses on SYK. [] Although both kinases play crucial roles in B cell receptor signaling, the development of second-generation BTK inhibitors like acalabrutinib highlights the continuous efforts to improve the therapeutic index of kinase inhibitors.

ONO-4059 (Tirabrutinib)

    Compound Description: ONO-4059, also known as tirabrutinib, is an irreversible BTK inhibitor currently under investigation for treating B-cell malignancies. [] It exhibits high selectivity for BTK and has demonstrated promising results in clinical trials for relapsed/refractory CLL and other hematologic malignancies.

    Relevance: Both ONO-4059 and BAY 61-3606 inhibit key tyrosine kinases involved in immune signaling pathways, with ONO-4059 targeting BTK and BAY 61-3606 targeting SYK. [] This difference in target specificity reflects the diverse roles of tyrosine kinases in various cellular processes and the potential for developing targeted therapies for different diseases.

AVL-292 (Spebrutinib)

    Compound Description: AVL-292, also known as spebrutinib, is an irreversible BTK inhibitor that has shown promise in clinical trials for B-cell malignancies and autoimmune diseases. [] It exhibits a favorable pharmacokinetic profile and has been investigated for its potential in treating conditions like rheumatoid arthritis and systemic lupus erythematosus.

    Relevance: Similar to other BTK inhibitors, AVL-292 differs from BAY 61-3606 in its target kinase, focusing on BTK instead of SYK. [] This distinction highlights the importance of understanding the specific roles of different kinases within signaling pathways to develop targeted therapies for specific diseases.

CG-806

    Compound Description: CG-806 is a reversible BTK inhibitor under investigation for treating B-cell malignancies and autoimmune diseases. [] Unlike irreversible BTK inhibitors like ibrutinib, CG-806's reversible binding may offer a more tunable approach to kinase inhibition, potentially leading to an improved safety profile.

    Relevance: CG-806, a reversible BTK inhibitor, differs from BAY 61-3606 in its target kinase and its binding mechanism. [] This highlights the ongoing development of novel kinase inhibitors with distinct pharmacological properties to optimize efficacy and safety.

BMS-935177

    Compound Description: BMS-935177 is a reversible BTK inhibitor investigated for the treatment of B-cell malignancies and autoimmune diseases. [] It exhibits high selectivity for BTK and has demonstrated promising results in preclinical studies, suggesting its potential as a therapeutic agent.

    Relevance: BMS-935177, like other BTK inhibitors, differs from BAY 61-3606 in its target specificity. [] This highlights the diversity of kinase inhibitors available and the importance of selecting the appropriate inhibitor based on the specific disease and target.

BMS-986195

    Compound Description: BMS-986195 is a potent and selective, reversible BTK inhibitor developed for the treatment of autoimmune diseases and B-cell malignancies. [] It has demonstrated efficacy in preclinical models of rheumatoid arthritis and systemic lupus erythematosus, suggesting its potential as a therapeutic agent for these conditions.

    Relevance: BMS-986195, as a BTK inhibitor, targets a different kinase than BAY 61-3606. [] The development of multiple inhibitors targeting different kinases within the same signaling pathway highlights the importance of understanding the complex interplay of these kinases in disease pathogenesis.

Fenebrutinib

    Compound Description: Fenebrutinib is an orally bioavailable, reversible inhibitor of BTK, investigated for treating multiple sclerosis (MS) and other autoimmune diseases. [] Its ability to cross the blood-brain barrier makes it a promising candidate for treating central nervous system (CNS) autoimmune disorders like MS.

    Relevance: Fenebrutinib and BAY 61-3606 target different tyrosine kinases, with fenebrutinib focusing on BTK. [] This difference highlights the diverse roles of tyrosine kinases in various cellular processes and the potential for developing targeted therapies for different diseases.

MG-132

    Compound Description: MG-132 is a potent, cell-permeable, reversible proteasome inhibitor. [] It blocks the degradation of ubiquitin-conjugated proteins, leading to the accumulation of misfolded proteins and induction of apoptosis in various cancer cells.

    Relevance: Unlike BAY 61-3606, which primarily targets SYK, MG-132 acts as a proteasome inhibitor. [] This difference in their mechanisms of action highlights the diverse strategies employed in drug development to target different cellular processes involved in disease pathogenesis.

Sodium Butyrate (Na-Bu)

    Compound Description: Sodium butyrate (Na-Bu) is a short-chain fatty acid that acts as a histone deacetylase inhibitor (HDACi). [, ] HDACis like Na-Bu modify gene expression by inhibiting histone deacetylases, leading to the relaxation of chromatin structure and increased gene transcription.

    Relevance: Sodium butyrate (Na-Bu) differs from BAY 61-3606 in its mechanism of action; it acts as an HDACi, while BAY 61-3606 is a SYK inhibitor. [, ] This difference highlights the diverse approaches used in research to modulate cellular processes and signaling pathways.

Synthesis Analysis

The synthesis of BAY 61-3606 involves a multi-step organic reaction process. The key steps include:

  1. Formation of the Imidazopyrimidine Core: This is achieved through condensation reactions involving appropriate precursors that yield the imidazo[1,2-c]pyrimidine structure.
  2. Introduction of the Aromatic Side Chain: The 3,4-dimethoxyphenyl group is introduced via electrophilic aromatic substitution or similar methods, ensuring proper orientation and functionalization.
  3. Nicotinamide Linkage: The final assembly incorporates the nicotinamide moiety, which is crucial for the compound's biological activity.

The synthesis typically requires careful control of reaction conditions such as temperature, pH, and reaction time to optimize yield and purity. Analytical techniques such as high-performance liquid chromatography are employed to confirm the identity and purity of the synthesized compound .

Molecular Structure Analysis

BAY 61-3606 features a complex molecular structure characterized by:

  • Molecular Formula: C17H18N4O3·2HCl
  • Molecular Weight: Approximately 396.26 g/mol
  • Structural Features:
    • An imidazo[1,2-c]pyrimidine core that contributes to its interaction with Syk.
    • A dimethoxyphenyl group that enhances lipophilicity and possibly influences binding affinity.
    • A nicotinamide moiety that plays a role in its inhibitory activity against Syk.

The compound's three-dimensional conformation allows it to effectively fit into the active site of Syk, facilitating competitive inhibition against ATP .

Chemical Reactions Analysis

BAY 61-3606 participates in several key chemical reactions within biological systems:

  1. Inhibition of Spleen Tyrosine Kinase: It competitively inhibits Syk with an IC50 value of approximately 10 nM, significantly affecting downstream signaling pathways involved in inflammation and cell survival.
  2. Ubiquitin-Dependent Degradation: BAY 61-3606 has been shown to induce ubiquitin-mediated degradation of myeloid cell leukemia sequence-1 protein, a critical regulator of apoptosis in cancer cells .
  3. Modulation of Cytokine Release: In various immune cells, BAY 61-3606 inhibits cytokine synthesis and release, impacting inflammatory responses .

These reactions highlight BAY 61-3606's potential as a therapeutic agent in both cancer treatment and inflammatory diseases.

Mechanism of Action

The mechanism by which BAY 61-3606 exerts its effects involves multiple pathways:

  1. Spleen Tyrosine Kinase Inhibition: By inhibiting Syk, BAY 61-3606 disrupts signaling cascades that promote cell survival and proliferation in cancer cells.
  2. Mcl-1 Downregulation: The compound downregulates Mcl-1 expression at both transcriptional and post-translational levels. This downregulation enhances TRAIL-induced apoptosis through:
    • Ubiquitin-dependent degradation of Mcl-1 protein.
    • Inhibition of Cyclin-Dependent Kinase 9 activity which regulates Mcl-1 transcription .

This dual action makes BAY 61-3606 an attractive candidate for overcoming resistance to apoptosis in cancer therapy.

Physical and Chemical Properties Analysis

BAY 61-3606 exhibits several notable physical and chemical properties:

The compound's properties are critical for its formulation into therapeutic agents and its effectiveness in biological assays .

Applications

BAY 61-3606 has diverse applications across several fields:

  1. Cancer Therapeutics: Its ability to sensitize cancer cells to TRAIL-induced apoptosis makes it a promising candidate for treating various cancers, particularly those resistant to conventional therapies.
  2. Inflammatory Diseases: By inhibiting Syk, BAY 61-3606 shows potential in treating diseases characterized by excessive inflammation, such as asthma and allergic responses .
  3. Research Tool: Utilized in laboratory settings to study Syk-related signaling pathways and their implications in both normal physiology and disease states.

Properties

CAS Number

732983-37-8

Product Name

BAY 61-3606

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide

Molecular Formula

C20H18N6O3

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C20H18N6O3/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19/h3-11H,1-2H3,(H2,21,27)(H,23,24,25)

InChI Key

JWQOJVOKBAAAAR-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC

Solubility

Soluble in DMSO

Synonyms

2-(7-(3,4-dimethoxyphenyl)imidazo(1,2-c)pyrimidin-5-ylamino)nicotinamide
BAY 61-3606
BAY-61-3606
BAY61-3606

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.